

Application Notes and Protocols for MeOSuc-AAPV-AMC Assay: Standard Curve Preparation

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Compound of Interest

Compound Name: MeOSuc-AAPV-AMC

Cat. No.: B15553072

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Introduction

The **MeOSuc-AAPV-AMC** assay is a highly sensitive and continuous fluorometric method for measuring the activity of elastase enzymes. This assay utilizes the synthetic peptide substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (**MeOSuc-AAPV-AMC**). In its intact form, the substrate is weakly fluorescent. Upon cleavage by elastase between the valine and AMC residues, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the elastase activity.

To accurately quantify the enzymatic activity, it is essential to generate a standard curve using free AMC. This allows for the conversion of the measured relative fluorescence units (RFU) into the molar amount of product formed. These application notes provide a detailed protocol for preparing a standard AMC curve for use in the **MeOSuc-AAPV-AMC** assay.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the **MeOSuc-AAPV-AMC** substrate by elastase, which liberates the fluorescent AMC molecule. The fluorescence of the released AMC

is measured over time, typically using a fluorescence microplate reader with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively.[1][2] A standard curve prepared with known concentrations of free AMC is used to correlate the fluorescence intensity to the concentration of the product formed in the enzymatic reaction.[3]

Data Presentation

Table 1: Example AMC Standard Curve Data

AMC Concentration (μM)	Average RFU (n=3)	Standard Deviation
0	58	5
1.56	485	15
3.12	955	25
6.25	1890	45
12.5	3750	90
25	7420	150
50	14500	280
100	28800	550

Experimental Protocols

Materials and Reagents

- 7-amino-4-methylcoumarin (AMC) (Sigma-Aldrich, Cat. No. A9891 or equivalent)
- Dimethyl sulfoxide (DMSO), anhydrous (Sigma-Aldrich, Cat. No. 276855 or equivalent)
- Assay Buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)[4]
- Black, flat-bottom 96-well microplate (e.g., Corning, Cat. No. 3603 or equivalent)
- Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
- Calibrated single and multichannel pipettes

Preparation of AMC Stock Solution (10 mM)

- Weigh out a precise amount of AMC powder. The molecular weight of AMC is 175.18 g/mol .
- Dissolve the AMC powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 1.75 mg of AMC in 1 mL of DMSO.
- Vortex thoroughly until the AMC is completely dissolved.
- Store the 10 mM AMC stock solution in small aliquots at -20°C, protected from light.

Preparation of AMC Working Standards for the Standard Curve

- Intermediate Dilution (1 mM): Dilute the 10 mM AMC stock solution 1:10 in Assay Buffer to create a 1 mM intermediate stock. For example, add 10 μ L of 10 mM AMC stock to 90 μ L of Assay Buffer.
- Serial Dilutions: Perform a series of dilutions of the 1 mM intermediate stock in Assay Buffer to generate a range of concentrations for the standard curve. A common range is 0 to 100 μ M.^[5] The following is an example of a 2-fold serial dilution:
 - Label eight microcentrifuge tubes 1 through 8.
 - Add 100 μ L of Assay Buffer to tubes 2 through 8.
 - Add 200 μ L of the 1 mM AMC intermediate stock to tube 1 (this will be your 100 μ M standard in the plate after adding to the well).
 - Transfer 100 μ L from tube 1 to tube 2, and mix well.
 - Continue this 2-fold serial dilution by transferring 100 μ L from the previously diluted tube to the next, mixing well at each step, down to tube 7. Tube 8 will serve as the blank (0 μ M AMC).

Standard Curve Assay Protocol in a 96-Well Plate

- Add 100 μ L of each AMC standard dilution (from the serial dilution tubes) in triplicate to the wells of a black, flat-bottom 96-well plate.
- Include a blank control containing 100 μ L of Assay Buffer only, also in triplicate.
- Measure the fluorescence in a microplate reader at an excitation wavelength of \sim 380 nm and an emission wavelength of \sim 460 nm.

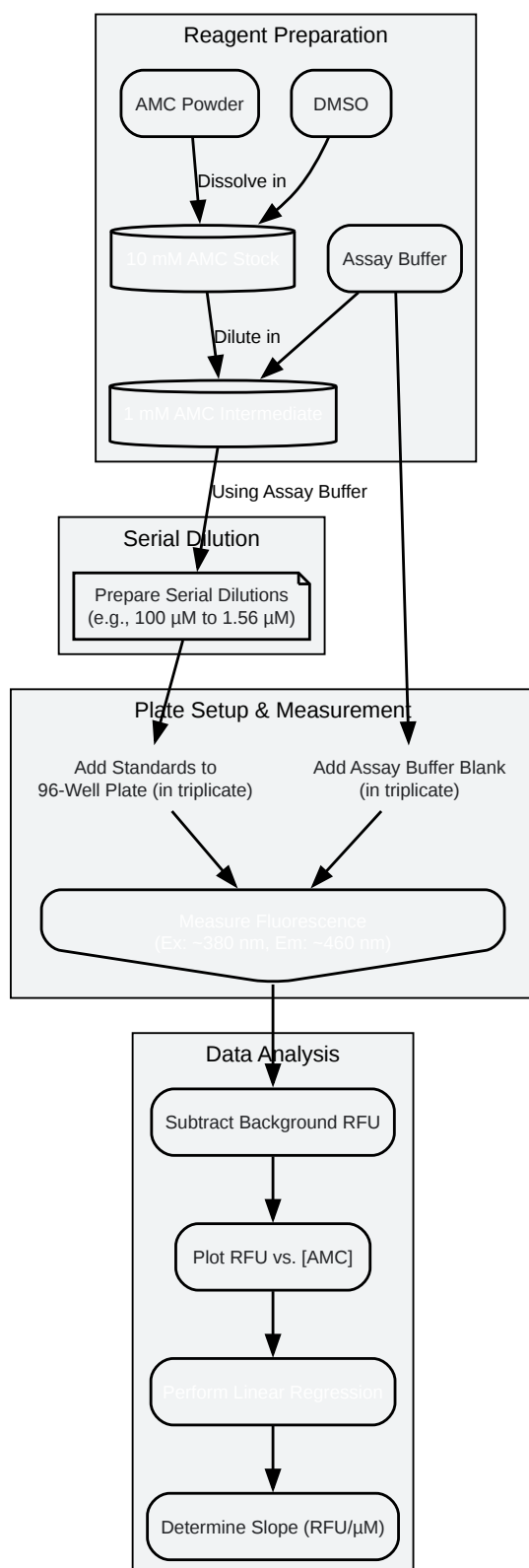
Data Analysis

- **Subtract Background:** Calculate the average RFU of the blank wells and subtract this value from the RFU of all the standard wells.
- **Plot the Standard Curve:** Plot the background-subtracted RFU values (y-axis) against the corresponding AMC concentrations (x-axis).
- **Linear Regression:** Perform a linear regression analysis on the data points that fall within the linear range of the assay. The resulting equation of the line ($y = mx + c$) will provide the slope (m), which represents the change in RFU per μ M of AMC.
- **Quantify Enzyme Activity:** The slope from the standard curve can then be used to convert the rate of fluorescence change in the enzymatic reaction (RFU/min) to the rate of product formation (μ M/min).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The **MeOSuc-AAPV-AMC** assay is a direct measure of enzymatic activity and does not involve a signaling pathway. The following diagram illustrates the experimental workflow for generating the AMC standard curve.



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Caption: Workflow for AMC Standard Curve Preparation.

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